2,2,3,3,4,4,4-Heptafluoro-N-(3-(methylthio)phenyl)butanamide
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Overview
Description
2,2,3,3,4,4,4-Heptafluoro-N-(3-(methylthio)phenyl)butanamide is a fluorinated organic compound known for its unique chemical properties The presence of multiple fluorine atoms contributes to its high stability and resistance to degradation
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,4-Heptafluoro-N-(3-(methylthio)phenyl)butanamide typically involves the reaction of heptafluorobutyric acid derivatives with 3-(methylthio)aniline. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the amide bond. The process may involve multiple steps, including the protection and deprotection of functional groups to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield while minimizing the risk of contamination. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,4,4,4-Heptafluoro-N-(3-(methylthio)phenyl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other nucleophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Scientific Research Applications
2,2,3,3,4,4,4-Heptafluoro-N-(3-(methylthio)phenyl)butanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s stability and resistance to degradation make it useful in studying biological systems and interactions.
Industry: Used in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 2,2,3,3,4,4,4-Heptafluoro-N-(3-(methylthio)phenyl)butanamide involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to certain proteins or enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,2,3,3,4,4,4-Heptafluorobutylamine: Similar in structure but lacks the phenyl and methylthio groups.
2,2,3,3,4,4,4-Heptafluoro-1-butanol: Contains a hydroxyl group instead of the amide linkage.
2,2,3,3,4,4,4-Heptafluorobutyl methacrylate: Used in polymer synthesis and has a methacrylate group.
Uniqueness
2,2,3,3,4,4,4-Heptafluoro-N-(3-(methylthio)phenyl)butanamide is unique due to the presence of both the fluorinated butanamide backbone and the 3-(methylthio)phenyl group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications.
Properties
CAS No. |
332027-45-9 |
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Molecular Formula |
C11H8F7NOS |
Molecular Weight |
335.24 g/mol |
IUPAC Name |
2,2,3,3,4,4,4-heptafluoro-N-(3-methylsulfanylphenyl)butanamide |
InChI |
InChI=1S/C11H8F7NOS/c1-21-7-4-2-3-6(5-7)19-8(20)9(12,13)10(14,15)11(16,17)18/h2-5H,1H3,(H,19,20) |
InChI Key |
IHENSTWENJESEI-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C(C(C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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